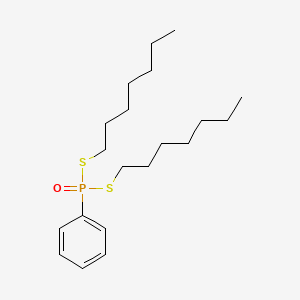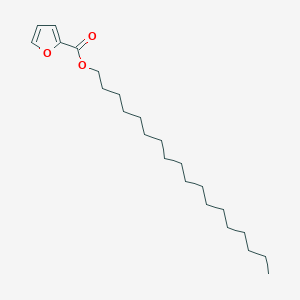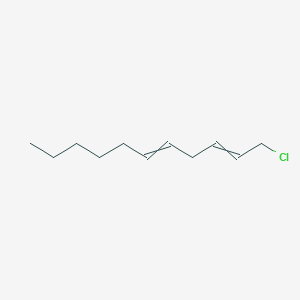
1-Chloroundeca-2,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloroundeca-2,5-diene is an organic compound characterized by the presence of a chlorine atom and two double bonds within an eleven-carbon chain. This compound belongs to the class of conjugated dienes, which are known for their unique reactivity and stability due to the delocalization of π-electrons across the double bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloroundeca-2,5-diene can be synthesized through various methods. One common approach involves the base-induced elimination of hydrogen halide (HX) from an allylic halide . This method typically requires a strong base, such as potassium tert-butoxide, and is carried out under anhydrous conditions to prevent side reactions.
Industrial Production Methods
Industrial production of conjugated dienes, including this compound, often involves the catalytic dehydrogenation of alkanes or the acid-catalyzed dehydration of alcohols . These processes are optimized for high yield and purity, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloroundeca-2,5-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can react with halogens or hydrogen halides to form addition products.
Diels-Alder Reaction: As a conjugated diene, it can participate in Diels-Alder reactions with dienophiles to form cyclic compounds.
Oxidation and Reduction: The double bonds in this compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Electrophilic Addition: Reagents such as bromine (Br2) or hydrogen chloride (HCl) are commonly used under mild conditions.
Diels-Alder Reaction: Typically carried out at elevated temperatures with a suitable dienophile, such as maleic anhydride.
Oxidation: Peracids like m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Electrophilic Addition: 1,2-dihalogenated or 1,4-dihalogenated products.
Diels-Alder Reaction: Cyclic adducts with high regioselectivity and stereoselectivity.
Oxidation: Epoxides and diols.
Reduction: Saturated alkanes.
Wissenschaftliche Forschungsanwendungen
1-Chloroundeca-2,5-diene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Chloroundeca-2,5-diene involves its reactivity as a conjugated diene. The compound can undergo electrophilic addition reactions, where the double bonds interact with electrophiles to form carbocation intermediates . These intermediates can then react with nucleophiles to form addition products. The stability of the carbocation intermediates is enhanced by resonance stabilization, which is a key feature of conjugated dienes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Chloroprene (2-Chloro-1,3-butadiene): Similar to 1-Chloroundeca-2,5-diene but with a shorter carbon chain.
Isoprene (2-Methyl-1,3-butadiene): Another conjugated diene with a methyl group substituent.
Uniqueness
This compound is unique due to its longer carbon chain and the presence of a chlorine atom, which imparts distinct reactivity and stability compared to shorter conjugated dienes .
Eigenschaften
CAS-Nummer |
84163-94-0 |
|---|---|
Molekularformel |
C11H19Cl |
Molekulargewicht |
186.72 g/mol |
IUPAC-Name |
1-chloroundeca-2,5-diene |
InChI |
InChI=1S/C11H19Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,9-10H,2-5,8,11H2,1H3 |
InChI-Schlüssel |
NTSBIMDOVUHGEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC=CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7-Diiodobicyclo[2.2.1]heptane](/img/structure/B14423138.png)
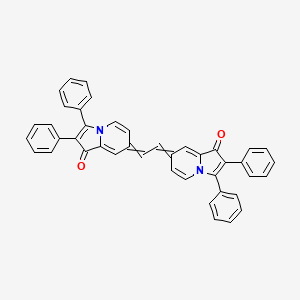
![4-[3-(Phenylsulfanyl)propyl]cyclohex-3-EN-1-one](/img/structure/B14423151.png)

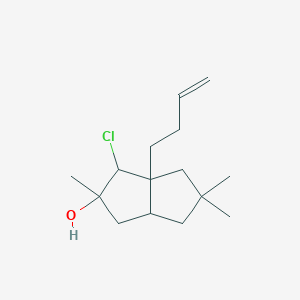
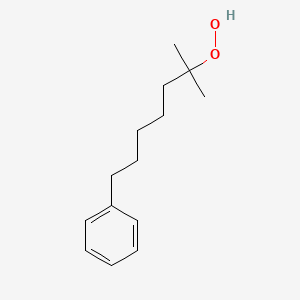
![1-[Tert-butyl(nitroso)amino]ethyl acetate](/img/structure/B14423171.png)
![3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium](/img/structure/B14423176.png)
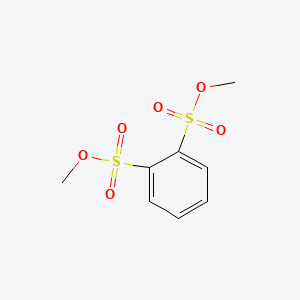
![Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]-](/img/structure/B14423187.png)

![Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B14423200.png)
